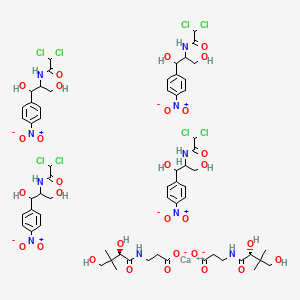
6-Ketopiperidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ketopiperidine-2-carboxylate is a monocarboxylic acid anion that is the conjugate base of 6-ketopiperidine-2-carboxylic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a 6-ketopiperidine-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pseudopeptides
6-Ketopiperidine-2-carboxylate derivatives have been utilized in the synthesis of methyl 6-aralkl-2,5-diketopiperidine-3-carboxylates, which serve as synthons for the construction of conformationally constrained pseudopeptides. This synthesis process highlights the role of 6-Ketopiperidine-2-carboxylate derivatives in producing structurally specific peptides for various applications in biochemistry and pharmacology (Gomez-Monterrey et al., 1991).
Electrocatalytic Carboxylation
6-Ketopiperidine-2-carboxylate has been implicated in electrocatalytic carboxylation reactions. A study focusing on the carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid environment resulted in the formation of 6-aminonicotinic acid. This process exemplifies the use of 6-Ketopiperidine-2-carboxylate in facilitating electrochemical reactions, potentially contributing to more efficient synthesis methods in organic chemistry (Feng et al., 2010).
Dipeptide Derivative Synthesis
Research on cyclic ketomethylene dipeptide derivatives involved the use of 6-Ketopiperidine-2-carboxylate. The study synthesized various derivatives including those derived from L-Phe and L-Trp. These compounds are crucial in the synthesis of cyclic peptides, which have significant implications in the development of novel pharmaceuticals (Domínguez et al., 1992).
Coordination Polymeric Networks
In the field of material science, 6-Ketopiperidine-2-carboxylate has been used in the creation of lanthanide-organic coordination polymeric networks. These networks have potential applications in the development of new materials with unique chemical and physical properties, useful in various industrial and technological applications (Liu et al., 2009).
Multicomponent Diketopiperazine Formation
6-Ketopiperidine-2-carboxylate derivatives are instrumental in the formation of polycyclic diketopiperazines through a multicomponent Ugi/Pictet-Spengler procedure. This methodology is crucial in the synthesis of complex organic compounds, potentially offering new avenues for drug discovery and development (Kaim et al., 2007).
Lanthanide-Organic Frameworks
6-Ketopiperidine-2-carboxylate is also used in the synthesis of lanthanide-organic frameworks. These frameworks, due to their structural and chemical properties, could have significant implications in the fields of catalysis, gas storage, and molecular recognition, contributing to advancements in material science and engineering (Liu et al., 2009).
Piperidine Alkaloids Synthesis
The compound has been explored as a chiral building block for synthesizing piperidine-related alkaloids. This showcases its importance in the synthesis of complex natural products, which are crucial in pharmaceutical research and development (Takahata et al., 2002).
Eigenschaften
Produktname |
6-Ketopiperidine-2-carboxylate |
|---|---|
Molekularformel |
C6H8NO3- |
Molekulargewicht |
142.13 g/mol |
IUPAC-Name |
6-oxopiperidine-2-carboxylate |
InChI |
InChI=1S/C6H9NO3/c8-5-3-1-2-4(7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)/p-1 |
InChI-Schlüssel |
FZXCPFJMYOQZCA-UHFFFAOYSA-M |
SMILES |
C1CC(NC(=O)C1)C(=O)[O-] |
Kanonische SMILES |
C1CC(NC(=O)C1)C(=O)[O-] |
Synonyme |
6-OPCA 6-oxopiperidine-2-carboxylate 6-oxopiperidine-2-carboxylic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![sodium;3-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]carbonylbenzenesulfonate](/img/structure/B1260960.png)


![methyl 8-[(2E)-2-[[5-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl]methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1260965.png)
![sodium;(Z)-2-(2,1,3-benzothiadiazol-5-yl)-4-(3-fluoro-4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate](/img/structure/B1260967.png)
![Sodium;(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(1E,3S)-3-hydroxy-5,9-dimethyldeca-1,8-dienyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate](/img/structure/B1260968.png)


